(7AS,10aS)-5-isopropyl-1,9,9-trimethyl-7a,8,9,10a-tetrahydrobenzo[de]furo[3,2-b]chromen-6-ol
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Overview
Description
Salprionin is a chemical compound with the molecular formula C20H24O3Salprionin is typically available as a powder and is soluble in solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Salprionin involves several steps, starting from readily available precursors. The exact synthetic route can vary, but it generally includes the following steps:
Formation of the Core Structure: The core structure of Salprionin is synthesized through a series of reactions, including condensation and cyclization reactions.
Functional Group Modifications: Various functional groups are introduced or modified to achieve the desired chemical structure. This may involve oxidation, reduction, and substitution reactions.
Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity.
Industrial Production Methods
In industrial settings, the production of Salprionin is scaled up using optimized reaction conditions and efficient purification methods. High-speed counter-current chromatography (HSCCC) coupled with evaporative light scattering detector (ELSD) is often used for the separation and purification of Salprionin .
Chemical Reactions Analysis
Types of Reactions
Salprionin undergoes various chemical reactions, including:
Oxidation: Salprionin can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Salprionin can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using halogenating agents like N-bromosuccinimide (NBS).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Salprionin may yield carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Salprionin has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and as an additive in various industrial processes
Mechanism of Action
The mechanism of action of Salprionin involves its interaction with specific molecular targets and pathways. It may act by inhibiting or activating certain enzymes, receptors, or signaling pathways. The exact mechanism can vary depending on the specific application and context in which Salprionin is used .
Comparison with Similar Compounds
Salprionin can be compared with other similar compounds based on its chemical structure and properties. Some similar compounds include:
Saponins: A diverse group of naturally occurring plant secondary metabolites with amphiphilic properties.
Steroidal Glycoalkaloids: Compounds with similar structural features and biological activities.
Triterpenoid Saponins: Compounds with a triterpene backbone and glycosidic linkages .
Salprionin is unique due to its specific molecular structure and the range of applications it offers. Its ability to undergo various chemical reactions and its potential in scientific research make it a valuable compound in multiple fields.
Properties
Molecular Formula |
C20H24O3 |
---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
(10S,14S)-8,12,12-trimethyl-3-propan-2-yl-11,15-dioxatetracyclo[7.6.1.05,16.010,14]hexadeca-1(16),2,4,6,8-pentaen-2-ol |
InChI |
InChI=1S/C20H24O3/c1-10(2)13-8-12-7-6-11(3)15-16(12)19(17(13)21)22-14-9-20(4,5)23-18(14)15/h6-8,10,14,18,21H,9H2,1-5H3/t14-,18+/m0/s1 |
InChI Key |
WIXCPTLCMKUWBG-KBXCAEBGSA-N |
Isomeric SMILES |
CC1=C2[C@H]3[C@H](CC(O3)(C)C)OC4=C2C(=CC(=C4O)C(C)C)C=C1 |
Canonical SMILES |
CC1=C2C3C(CC(O3)(C)C)OC4=C2C(=CC(=C4O)C(C)C)C=C1 |
Origin of Product |
United States |
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